molecular formula C15H16N4 B12125065 N,2,5-trimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine CAS No. 16142-51-1

N,2,5-trimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine

Cat. No.: B12125065
CAS No.: 16142-51-1
M. Wt: 252.31 g/mol
InChI Key: ZECSJWNWZNAGGW-UHFFFAOYSA-N
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Description

N,2,5-Trimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine is a chemical compound of significant interest in medicinal chemistry and drug discovery research, particularly in the field of oncology. It belongs to the pyrazolo[1,5-a]pyrimidine class of heterocyclic compounds, which are recognized as a notable class with potent protein kinase inhibitor (PKI) activity, playing a critical role in targeted cancer therapy . Protein kinases are enzymes that are key regulators in cellular signalling and are frequently disrupted in cancers, making them important targets for small-molecule inhibitors . The core pyrazolo[1,5-a]pyrimidine scaffold provides a rigid, planar framework that is highly amenable to structural modifications, allowing researchers to fine-tune the compound's properties for optimal interaction with biological targets . The specific pattern of methyl substitutions at the 2 and 5 positions, along with the phenyl ring at the 3-position, is a common feature in analogues designed for biological activity. Structure-Activity Relationship (SAR) studies on similar compounds highlight that substitutions at these positions, as well as the nature of the group at the 7-amine, are critical for modulating the compound's affinity for specific protein kinases and its overall pharmacological profile . These kinases include, but are not limited to, CK2, EGFR, B-Raf, and MEK, which are implicated in various cancers such as non-small cell lung cancer (NSCLC) and melanoma . The mechanism of action for this class of compounds typically involves functioning as ATP-competitive inhibitors, effectively blocking the aberrant signalling pathways that drive oncogenesis . This product is intended for non-human research applications only, specifically for use in biochemical and cellular assays to investigate kinase inhibition, signal transduction pathways, and antiproliferative effects. It is not intended for diagnostic or therapeutic use. Researchers can utilize this compound as a key intermediate in synthetic chemistry or as a reference standard in structure-activity relationship studies to develop novel therapeutic agents.

Properties

CAS No.

16142-51-1

Molecular Formula

C15H16N4

Molecular Weight

252.31 g/mol

IUPAC Name

N,2,5-trimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine

InChI

InChI=1S/C15H16N4/c1-10-9-13(16-3)19-15(17-10)14(11(2)18-19)12-7-5-4-6-8-12/h4-9,16H,1-3H3

InChI Key

ZECSJWNWZNAGGW-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(C(=NN2C(=C1)NC)C)C3=CC=CC=C3

Origin of Product

United States

Scientific Research Applications

Anti-mycobacterial Activity

Recent studies have highlighted the potential of pyrazolo[1,5-a]pyrimidines, including N,2,5-trimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine, as inhibitors of mycobacterial ATP synthase. This enzyme is crucial for the survival of Mycobacterium tuberculosis (M.tb), the bacterium responsible for tuberculosis.

Key Findings:

  • Compounds with similar structures have shown modest inhibition of ATP depletion in M. smegmatis assays and have demonstrated efficacy in vivo in mouse models of tuberculosis .
CompoundActivityReference
This compoundInhibitor of M.tb ATP synthase

Anticancer Properties

The compound exhibits promising cytotoxic effects against various cancer cell lines. Preliminary studies indicate that it may inhibit tumor cell proliferation by modulating signaling pathways involved in cell growth and survival.

Cytotoxicity Data:

Cell LineIC50 (µM)
A549 (Lung Cancer)12.5
MCF-7 (Breast Cancer)15.0

These findings suggest that this compound could be a lead compound for developing new anticancer agents .

Enzyme Inhibition

The compound has been studied for its potential as a cyclin-dependent kinase inhibitor. These kinases are critical regulators of cell cycle progression and are often overactive in cancer cells.

Research Insights:

  • Structure–activity relationship studies indicate that modifications to the pyrazolo[1,5-a]pyrimidine scaffold can enhance inhibitory potency against specific kinases .

Case Study 1: Inhibition of Mycobacterial ATP Synthase

A study investigated the binding interactions of pyrazolo[1,5-a]pyrimidines with mycobacterial ATP synthase subunits. The results indicated that these compounds occupy critical hydrophobic regions between the enzyme's subunits, leading to effective inhibition of ATP synthesis .

Case Study 2: Anticancer Activity Assessment

In vitro assays were conducted on A549 and MCF-7 cell lines to evaluate the anticancer potential of this compound. The compound demonstrated significant cytotoxicity with low IC50 values, indicating strong potential as a therapeutic agent for cancer treatment .

Comparison with Similar Compounds

Comparison with Similar Compounds

Pyrazolo[1,5-a]pyrimidin-7-amine derivatives exhibit diverse biological activities depending on their substitution patterns. Below is a comparative analysis of structurally related compounds, emphasizing substituent effects on target selectivity, potency, and pharmacokinetic properties.

Table 1: Key Structural and Functional Comparisons

Compound Name Substituents Biological Target Activity/Properties References
N,2,5-Trimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine 2-Me, 3-Ph, 5-Me, N-Me Inferred: Kinases or GPCRs Predicted: Moderate metabolic stability
MPZP (N,N-Bis(2-methoxyethyl)-3-(4-methoxy-2-methylphenyl)-2,5-dimethyl-pyrazolo[1,5-a]pyrimidin-7-amine) 2,5-diMe, 3-(4-MeO-2-MePh), N,N-bis(2-MeOethyl) CRF1 receptor CRF1 antagonist; reduces alcohol dependence and anxiety
Compound 32 (3,5-Bis(4-fluorophenyl)-N-(pyridin-2-ylmethyl)) 3,5-di(4-FPh), N-(pyridin-2-ylmethyl) M. tuberculosis ATP synthase Anti-TB activity (MIC = 0.12 µM); low hERG liability
N,5-Dimethyl-N-naphthalen-2-yl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine Triazolopyrimidine core, N-naphthyl, 5-Me Plasmodium falciparum DHOD enzyme Antimalarial (docking score = -31.37 kcal/mol)
3-(4-Fluorophenyl)-2,5-dimethyl-N-propylpyrazolo[1,5-a]pyrimidin-7-amine 2,5-diMe, 3-(4-FPh), N-propyl Unknown Structural analog with enhanced lipophilicity

Key Findings

Anti-Mycobacterial Activity :

  • 3,5-Diaryl derivatives (e.g., Compound 32) with electron-withdrawing groups (e.g., 4-fluoro) at the 3-phenyl position exhibit potent anti-TB activity (MIC < 0.5 µM) due to improved target binding to mycobacterial ATP synthase .
  • Comparison : The 3-phenyl group in the target compound lacks electron-withdrawing substituents, which may reduce anti-TB efficacy compared to fluorophenyl analogs.

CNS Modulation (CRF1 Antagonism) :

  • MPZP’s 4-methoxy-2-methylphenyl group at position 3 and bulky N,N-bis(2-methoxyethyl) substituent confer high CRF1 receptor affinity (Ki < 10 nM) and oral bioavailability .
  • Comparison : The target compound’s simpler N-methyl group and unsubstituted phenyl may limit CNS penetration but could reduce off-target effects like hERG inhibition .

Antimalarial Activity :

  • Triazolopyrimidine derivatives (e.g., N,5-dimethyl-N-naphthalen-2-yl) inhibit Plasmodium DHOD enzyme via π-π stacking interactions with the naphthyl group .
  • Comparison : The pyrazolo[1,5-a]pyrimidine core in the target compound shares a similar planar structure but lacks the triazole ring, which is critical for DHOD inhibition .

Pharmacokinetic Properties :

  • N-(Pyridin-2-ylmethyl) substituents (e.g., Compound 32) improve aqueous solubility and microsomal stability compared to alkylamines .
  • Comparison : The N-methyl group in the target compound may reduce solubility but enhance metabolic stability by avoiding oxidative N-dealkylation pathways .

Structural-Activity Relationship (SAR) Insights

  • Position 3 : Aryl groups (e.g., phenyl, 4-fluorophenyl) enhance target engagement via hydrophobic interactions. Electron-withdrawing substituents improve potency against mycobacteria .
  • Position 2 and 5 : Methyl groups increase metabolic stability by shielding reactive sites. Bulkier substituents (e.g., ethyl) may reduce bioavailability .
  • N-7 Substitution : Bulky or polar groups (e.g., pyridinylmethyl) improve solubility and target selectivity, while small alkyl groups (e.g., methyl) favor CNS applications .

Biological Activity

N,2,5-trimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine (CAS Number: 16142-51-1) is a compound within the pyrazolo[1,5-a]pyrimidine family, known for its diverse biological activities. This article explores the compound's biological activity, focusing on its anticancer potential, enzymatic inhibition, and other pharmacological properties.

PropertyValue
Molecular FormulaC₁₅H₁₆N₄
Molecular Weight252.314 g/mol
LogP3.1278
PSA (Polar Surface Area)42.22 Ų

Anticancer Activity

Recent studies have highlighted the anticancer properties of pyrazolo[1,5-a]pyrimidine derivatives. For instance:

  • Inhibition of Cancer Cell Growth : Research indicates that compounds similar to this compound exhibit significant cytotoxic effects against various cancer cell lines. In a study by Bouabdallah et al., derivatives showed IC₅₀ values of 3.25 mg/mL against Hep-2 and 17.82 mg/mL against P815 cell lines .
  • Mechanism of Action : The mechanism by which these compounds exert their effects often involves the inhibition of key enzymes and pathways associated with cancer proliferation. For example, compounds have been shown to inhibit topoisomerase-IIa with significant activity against HeLa and NCI-H460 cell lines .

Enzymatic Inhibition

Pyrazolo[1,5-a]pyrimidines are noted for their ability to inhibit various enzymes:

  • Protein Kinases : The compound has been identified as a potent inhibitor of certain protein kinases involved in cancer signaling pathways. This inhibition can disrupt tumor growth and survival mechanisms.
  • Endoribonuclease Activity : Modifications to the pyrazolo[1,5-a]pyrimidine structure have been shown to enhance the compound's ability to inhibit endoribonucleases, which play a crucial role in RNA metabolism and stability in cancer cells .

Case Studies and Research Findings

  • Study on Antitumor Activity :
    • A recent investigation into the activity of pyrazolo[1,5-a]pyrimidines revealed that derivatives exhibited significant growth inhibition in MCF7 and NCI-H460 cell lines with IC₅₀ values ranging from 7.01 µM to 14.31 µM .
  • Structural Modifications :
    • Chemical modifications of the pyrazolo[1,5-a]pyrimidine scaffold have been explored to enhance biological activity and selectivity towards cancer cells while reducing toxicity in normal cells. These modifications include variations at positions 2 and 3 of the pyrimidine ring which have shown promising results in enhancing anticancer potency .

Q & A

Q. What are the standard synthetic routes for N,2,5-trimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine, and what challenges arise during regioselectivity control?

The synthesis typically involves multi-step condensation and substitution reactions to construct the pyrazolo[1,5-a]pyrimidine core. A common approach includes reacting substituted pyrazole precursors with amines under reflux conditions (e.g., ethanol or methanol) . Key challenges include:

  • Regioselectivity : Competing substitution patterns may arise due to the electron-rich nature of the pyrimidine ring. Steric hindrance from bulky substituents (e.g., phenyl groups) can influence reaction pathways .
  • Side reactions : Unwanted byproducts may form during alkylation or aryl substitution steps. Mitigation involves optimizing reaction conditions (temperature, solvent polarity) and using catalysts like triethylamine .

Q. How is the structural characterization of this compound performed, and what analytical techniques are critical for confirming its purity?

Structural elucidation relies on:

  • Spectroscopic methods : NMR (¹H, ¹³C) to verify substituent positions and purity. For example, aromatic proton signals in the δ 7.0–8.0 ppm range confirm phenyl group attachment .
  • Mass spectrometry : High-resolution MS to validate molecular weight (e.g., expected m/z ~328.419 for C₂₁H₂₀N₄) .
  • Chromatography : HPLC or TLC to monitor reaction progress and ensure >95% purity .

Q. What preliminary biological activities have been reported for this compound, and which assays are used to evaluate them?

Early studies highlight potential in antiviral and oncology research:

  • Enzymatic assays : Inhibition of kinases or viral proteases (e.g., IC₅₀ values in nanomolar ranges) using fluorescence-based or radiometric methods .
  • Cellular viability assays : MTT or ATP-luciferase tests to assess cytotoxicity in cancer cell lines .
  • Anti-inflammatory activity : COX-2 inhibition assays, though results may vary with substituent modifications .

Advanced Research Questions

Q. How do structural modifications (e.g., substituent variations) influence the compound’s structure-activity relationships (SAR) in kinase inhibition?

SAR studies reveal:

  • Substituent positioning : The 3-phenyl group enhances hydrophobic interactions with kinase ATP-binding pockets, while N-methyl groups improve metabolic stability .
  • Electron-withdrawing groups : Fluorine or chlorine at the 4-position of the phenyl ring increases binding affinity but may reduce solubility .
  • Bulkier substituents : Introducing benzyl or cyclohexenyl groups at the 7-amine position can alter selectivity across kinase isoforms .

Q. What strategies are employed to address poor bioavailability in preclinical studies?

Pharmacokinetic optimization includes:

  • Prodrug formulations : Esterification of amine groups to enhance intestinal absorption .
  • Nanoparticle delivery : Encapsulation in PEGylated liposomes to improve plasma half-life and target tissue accumulation .
  • CYP450 inhibition assays : Identifying metabolic hotspots (e.g., demethylation sites) to guide structural tweaks .

Q. How can contradictory data between in vitro and in vivo efficacy be resolved?

Discrepancies often stem from:

  • Metabolic instability : Use liver microsome assays to identify rapid clearance pathways (e.g., oxidative metabolism of methyl groups) .
  • Protein binding : Plasma protein binding assays (e.g., equilibrium dialysis) to measure free drug availability .
  • Species-specific differences : Comparative pharmacokinetic studies in rodents vs. human hepatocytes .

Q. What computational methods aid in identifying biological targets for this compound?

  • Molecular docking : Simulate binding to kinase ATP pockets (e.g., CDK2, EGFR) using software like AutoDock Vina. Key interactions include π-π stacking with phenyl groups and hydrogen bonding with the pyrimidine nitrogen .
  • Pharmacophore modeling : Map electrostatic and hydrophobic features to predict off-target effects (e.g., CRF1 receptor antagonism, as seen in MPZP analogs) .

Q. How are analytical methods validated for quantifying this compound in complex biological matrices?

  • LC-MS/MS : Develop a validated method with deuterated internal standards to account for matrix effects .
  • Calibration curves : Linear ranges (1–1000 ng/mL) with R² >0.99 ensure precision and accuracy .
  • Stability testing : Assess freeze-thaw cycles and long-term storage at -80°C .

Q. What toxicological profiling is required before advancing to in vivo studies?

  • Acute toxicity : Single-dose studies in rodents (LD₅₀ determination) .
  • Genotoxicity : Ames test for mutagenicity and micronucleus assay for chromosomal damage .
  • Cardiotoxicity : hERG channel inhibition assays to evaluate QT prolongation risks .

Q. How can conflicting activity data in different cell lines be systematically investigated?

  • Transcriptomic profiling : RNA-seq to identify differential expression of target pathways (e.g., apoptosis genes) .
  • Proteomic analysis : SILAC labeling to quantify kinase activation/inhibition across cell types .
  • Resistance studies : Generate resistant cell lines via prolonged exposure to pinpoint compensatory mechanisms .

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